1-(4-Chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one
Description
1-(4-Chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound featuring a fused imidazo[2,1-b]quinazolinone core. Its structure includes a 4-chlorophenyl group at position 1 and a phenyl group at position 2, which influence its electronic and steric properties. This compound belongs to the imidazoquinazoline family, known for diverse biological activities such as anticancer, antimicrobial, and anti-inflammatory effects . The chlorophenyl substituent enhances lipophilicity and may improve membrane permeability, while the phenyl group contributes to π-π stacking interactions with biological targets .
Properties
CAS No. |
62481-21-4 |
|---|---|
Molecular Formula |
C22H14ClN3O |
Molecular Weight |
371.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C22H14ClN3O/c23-16-10-12-17(13-11-16)26-20(15-6-2-1-3-7-15)14-25-21(27)18-8-4-5-9-19(18)24-22(25)26/h1-14H |
InChI Key |
IYGQNFMFAGUVNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=O)C4=CC=CC=C4N=C3N2C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with 4-chlorobenzaldehyde in the presence of a base, followed by cyclization with phenyl isocyanate. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Halogenation and Cross-Coupling
-
Chlorophenyl introduction : Condensation of 2-methylquinazolin-4(3H)-one with 4-chlorobenzaldehyde in glacial acetic acid/NaOAc yields 2-(4-chlorostyryl)quinazolin-4(3H)-one (85% yield) .
-
Bromination analog : Similar protocols using 4-bromobenzaldehyde produce 1-(4-bromophenyl)-2-phenyl derivatives, confirming structural adaptability .
Palladium-Catalyzed Coupling
-
Sonogashira coupling : The brominated analog reacts with pyridinylacetylene under PdCl₂/PPh₃ catalysis (50°C, 18h), achieving 79% yield for alkynylated derivatives .
Electrochemical Activation
Cyclic voltammetry reveals NH₄I’s critical role in facilitating oxidation at the anode, generating iodine species that activate C(sp³)–H bonds. This step precedes cyclization via radical or ionic pathways .
Intramolecular Cyclization
-
Base-mediated pathways : Alkaline conditions promote dehydrohalogenation in chloroacetylated intermediates, forming imidazo[1,2-c]quinazolinones .
-
Thermal cyclization : Heating at 120°C in DMF induces ring closure through nucleophilic attack of the imidazole nitrogen on the quinazoline carbonyl.
Stability and Side Reactions
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(4-Chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one is C22H14ClN3O. The compound features a fused imidazoquinazoline structure, which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its pharmacological properties, making it a candidate for further investigation in drug development.
Anticancer Activity
Numerous studies have investigated the anticancer potential of imidazoquinazoline derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have shown that derivatives of imidazoquinazoline can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific IC50 values for different cell lines have been reported, demonstrating the compound's potency against various cancers such as breast (MCF-7) and liver (HEPG2) cancers .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity.
Example Synthetic Pathway
A typical synthetic route may include:
- Formation of the imidazoquinazoline core through cyclization reactions.
- Introduction of the chlorophenyl group via electrophilic aromatic substitution.
- Characterization using techniques such as NMR and mass spectrometry to confirm structure and purity.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antitumor Activity : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through Annexin V staining assays .
- Kinase Inhibition Study : Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. Results showed that it effectively inhibited both AKT and ERK pathways, leading to reduced tumor growth in xenograft models .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. The compound interacts with key enzymes and receptors involved in cell proliferation and survival, leading to the inhibition of tumor growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, Br): Enhance stability and binding to hydrophobic pockets in enzymes . Amino/Polar Groups: Improve solubility and hydrogen-bonding capacity (e.g., 3-aminophenyl derivative ). Fluorine: Increases metabolic stability and bioavailability (e.g., 2-fluorobenzyl derivative ).
Ring Fusion Position :
- Imidazo[2,1-b]quinazolines (e.g., target compound) differ from imidazo[1,2-a]quinazolines in the connectivity of the imidazole and quinazoline rings, altering molecular geometry and binding modes .
Biological Activity Trends: Anticancer activity correlates with bulky aromatic substituents (e.g., phenyl, bromophenyl) that likely intercalate DNA or inhibit kinases . Antimicrobial activity is more pronounced in compounds with smaller substituents (e.g., methyl) that reduce steric hindrance .
Biological Activity
The compound 1-(4-Chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one is a member of the imidazoquinazoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its antitumor properties, antibacterial effects, and mechanisms of action.
Chemical Structure
The structural formula of this compound can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazoquinazolines. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of several quinazoline derivatives on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity. Specifically, compounds with a similar structure demonstrated enhanced selectivity and potency compared to traditional chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 5.0 | |
| Doxorubicin | MCF-7 | 10.0 | |
| 5-Bromo derivative | HepG2 | 8.0 |
Antibacterial Activity
In addition to its antitumor properties, this compound has been investigated for its antibacterial activity . Studies have shown that certain derivatives exhibit significant inhibition against both Gram-positive and Gram-negative bacteria.
The antibacterial mechanisms are believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. This dual-targeting approach enhances the efficacy of these compounds against resistant strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 | |
| Escherichia coli | 1.0 | |
| Pseudomonas aeruginosa | 2.0 |
Research Findings
Several research findings underscore the biological activity associated with this compound:
- Antiviral Activity : Some studies have indicated potential antiviral properties against adenoviruses, with select compounds demonstrating sub-micromolar potency while exhibiting low cytotoxicity in vitro .
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to the activation of caspase pathways, promoting cell death through mitochondrial pathways .
Q & A
Basic: What are the primary synthetic routes for 1-(4-Chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one, and how are reaction conditions optimized?
Methodological Answer:
The compound is synthesized via electrochemical dual oxidative C(sp³)–H amination , which enables efficient cyclization. Key steps include:
- Substrate preparation: A mixture of 2-aminobenzamide derivatives and aryl ketones is dissolved in acetonitrile with tetrabutylammonium iodide (TBAI) as an electrolyte.
- Electrolysis: Conducted under constant current (8 mA) in an undivided cell with carbon electrodes. The reaction proceeds at room temperature for 12–24 hours.
- Purification: Column chromatography (petroleum ether/ethyl acetate, 3:1) yields the product in 85–98% purity. Optimization focuses on solvent polarity, electrolysis duration, and substituent electronic effects to minimize side reactions .
Alternatively, aza-Wittig reactions offer a thermal pathway: - Reacting iminophosphoranes with isocyanates in dry dichloromethane under nitrogen, followed by ethanol-mediated cyclization. Yields depend on substituent steric effects and reaction time (1–6 hours) .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Structural validation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.42 ppm for aromatic protons, δ 157.7 ppm for carbonyl carbons) confirm regiochemistry and substituent positions. ¹⁹F NMR (if applicable) identifies trifluoromethyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]⁺ at m/z 406.1168 for C₂₃H₁₄F₃N₃O) .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., space group P2₁/c with unit cell parameters a = 9.5141 Å, b = 19.973 Å for analogs) .
Advanced: How do electronic and steric effects of substituents influence regioselectivity in imidazoquinazolinone synthesis?
Methodological Answer:
Regioselectivity is governed by:
- Electron-withdrawing groups (e.g., -CF₃, -Cl) : Direct electrophilic attack to electron-rich positions, favoring para-substitution on aryl rings. For example, 4-CF₃ groups stabilize intermediates via resonance, reducing byproduct formation .
- Steric hindrance : Bulky substituents (e.g., 1-naphthyl) at the 1-position hinder cyclization, necessitating prolonged reaction times or elevated temperatures. Computational DFT studies (e.g., using Gaussian 09 with B3LYP/6-31G*) predict transition-state geometries and activation barriers .
Advanced: What strategies are employed to evaluate the bioactivity of this compound, particularly in antioxidant or antimalarial contexts?
Methodological Answer:
- Antioxidant assays :
- DPPH radical scavenging : Compounds are incubated with DPPH (100 µM) in ethanol. Absorbance at 517 nm measures inhibition (e.g., 84.7% for 7-nitro derivatives). Substituents like -NO₂ enhance radical quenching via resonance stabilization .
- Antimalarial testing :
- Plasmodium falciparum assays (D6/W2 clones): IC₅₀ values (1.8–4.7 µg/mL) are determined using SYBR Green fluorescence. Chlorophenyl groups improve membrane permeability, while methyl groups reduce toxicity .
Advanced: How are computational methods like DFT used to predict reactivity and optimize synthesis?
Methodological Answer:
- DFT calculations :
- Geometry optimization and frontier molecular orbital (FMO) analysis identify nucleophilic/electrophilic sites. For example, HOMO-LUMO gaps (~4.5 eV) predict susceptibility to electrophilic attack .
- Transition-state modeling: Simulates intermediates in aza-Wittig reactions, guiding solvent selection (e.g., dichloromethane lowers activation energy vs. THF) .
- Molecular docking : Screens binding affinity to biological targets (e.g., Pf DHODH for antimalarial activity). Chlorophenyl moieties exhibit hydrophobic interactions with enzyme pockets .
Advanced: What are the key challenges in scaling up synthesis while maintaining yield and purity?
Methodological Answer:
- Electrochemical scaling : Issues include electrode fouling and solvent volume management. Flow reactors with rotating electrodes improve mass transfer and reduce degradation .
- Thermal methods : Exothermicity in aza-Wittig reactions requires controlled heating (e.g., microwave-assisted synthesis at 80°C) to prevent decomposition. Recrystallization in ethanol/water mixtures enhances purity .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact its application?
Methodological Answer:
- pH stability : Degradation studies (HPLC monitoring) show instability in acidic conditions (pH < 3), with imidazole ring protonation leading to cleavage. Buffered solutions (pH 7.4) maintain integrity for >48 hours .
- Thermal stability : TGA-DSC reveals decomposition above 220°C. Lyophilization is preferred for long-term storage to avoid thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
